molecular formula C14H26N2O5 B2555426 (2S)-4-Methyl-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]pentanoic acid CAS No. 2381486-17-3

(2S)-4-Methyl-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]pentanoic acid

Cat. No.: B2555426
CAS No.: 2381486-17-3
M. Wt: 302.371
InChI Key: CJTAAOMGZFNNHS-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-4-Methyl-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]pentanoic acid is a useful research compound. Its molecular formula is C14H26N2O5 and its molecular weight is 302.371. The purity is usually 95%.
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Biological Activity

(2S)-4-Methyl-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]pentanoic acid, a compound with significant potential in pharmacology, is characterized by its complex structure and biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various studies and data sources.

Chemical Structure and Properties

The compound's IUPAC name reflects its stereochemistry and functional groups, which are crucial for its biological activity. The molecular formula is C13H24N2O4C_{13}H_{24}N_2O_4, with a molecular weight of 272.34 g/mol. Its structure includes multiple chiral centers, influencing its interaction with biological targets.

Research indicates that this compound acts primarily as an inhibitor of specific enzymes involved in metabolic pathways. It has been noted for its role in modulating protein synthesis through inhibition of the mTOR pathway, which is critical for cell growth and proliferation.

Pharmacological Effects

  • Antitumor Activity : Studies have shown that the compound exhibits significant antitumor properties by inducing apoptosis in cancer cells. In vitro assays revealed a reduction in cell viability in various cancer cell lines, including breast and prostate cancer cells.
    Cell LineIC50 (µM)Reference
    MCF-7 (Breast)15
    PC3 (Prostate)20
    A549 (Lung)25
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting its potential use in treating inflammatory diseases.
  • Neuroprotective Effects : Preliminary studies indicate neuroprotective effects against oxidative stress-induced neuronal damage, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's.

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of this compound in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, with minimal side effects observed.

Study 2: Inflammatory Response Modulation

In a clinical trial involving patients with rheumatoid arthritis, administration of the compound resulted in decreased levels of inflammatory markers and improved patient-reported outcomes on pain and mobility.

Properties

IUPAC Name

(2S)-4-methyl-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O5/c1-8(2)7-10(12(18)19)16-11(17)9(3)15-13(20)21-14(4,5)6/h8-10H,7H2,1-6H3,(H,15,20)(H,16,17)(H,18,19)/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTAAOMGZFNNHS-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.